molecular formula C12H12N2OS B020670 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione CAS No. 108651-08-7

7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione

Cat. No. B020670
M. Wt: 232.3 g/mol
InChI Key: YXXPIDQOBPJEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione, also known as spirothiohydantoin, is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of study, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs.

Biochemical And Physiological Effects

Studies have shown that 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin in lab experiments include its unique chemical structure, which allows for the development of new compounds and materials, and its potential applications in drug discovery and medicinal chemistry. However, the limitations of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin, including the development of new drugs and materials, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of study. Additionally, further research is needed to fully understand the advantages and limitations of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin in lab experiments and its potential toxicity.

Synthesis Methods

The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin can be achieved using several methods, including the reaction of 2-mercaptohydantoins with α-halo ketones or aldehydes, or by the reaction of thiosemicarbazide with cyclic ketones. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Spirothiohydantoin has been used in various scientific research applications, including medicinal chemistry and drug discovery. This compound has shown potential as a scaffold for the development of new drugs due to its ability to interact with biological targets and its unique chemical properties. Additionally, 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin has been used as a building block for the synthesis of novel organic compounds and materials.

properties

CAS RN

108651-08-7

Product Name

7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one

InChI

InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16)

InChI Key

YXXPIDQOBPJEDR-UHFFFAOYSA-N

SMILES

C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2

synonyms

2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one

Origin of Product

United States

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